molecular formula C11H12N2 B8455855 3(5)-Ethyl-5(3)-phenylpyrazole CAS No. 141665-22-7

3(5)-Ethyl-5(3)-phenylpyrazole

Cat. No.: B8455855
CAS No.: 141665-22-7
M. Wt: 172.23 g/mol
InChI Key: IENAMGDFEYXOSY-UHFFFAOYSA-N
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Description

3(5)-Ethyl-5(3)-phenylpyrazole is a pyrazole derivative characterized by a five-membered aromatic ring with nitrogen atoms at positions 1 and 2. Its structure features an ethyl group at position 3(5) and a phenyl substituent at position 5(3), creating positional isomerism due to tautomerism (Figure 1). Key findings from X-ray crystallography and solid-state NMR reveal that the compound forms a disordered tetrameric structure in the solid state through intermolecular N–H···N hydrogen bonds . This supramolecular assembly is critical to its thermal stability and photophysical properties, making it a candidate for crystal engineering and materials science applications .

Properties

CAS No.

141665-22-7

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

5-ethyl-3-phenyl-1H-pyrazole

InChI

InChI=1S/C11H12N2/c1-2-10-8-11(13-12-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,12,13)

InChI Key

IENAMGDFEYXOSY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NN1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrazole Derivatives

Structural and Supramolecular Comparisons

Tetramer Formation
  • 3(5)-Ethyl-5(3)-phenylpyrazole : Forms a disordered tetramer via N–H···N hydrogen bonds, with dynamic behavior observed in solid-state NMR .
  • 3,5-Bis(trifluoromethyl)pyrazole : Also adopts a tetrameric structure stabilized by hydrogen bonds (P16/NÈHÉ interactions), but the electron-withdrawing CF₃ groups enhance thermal stability compared to the ethyl-phenyl analog .
  • (E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole (Compound 13): Incorporates a fluorinated ethenyl substituent, leading to planar molecular geometry and distinct π-π stacking interactions.
Substituent Effects on Crystal Packing
  • Ethyl vs. Trifluoromethyl : The ethyl group in this compound introduces flexibility, enabling dynamic disorder in the solid state. In contrast, the rigid CF₃ groups in 3,5-bis(trifluoromethyl)pyrazole enforce a more ordered lattice .
  • Fluorinated Derivatives (Compounds 13–15) : Fluorine substituents increase polarity and hydrogen-bonding capacity, as evidenced by downfield shifts in ¹⁹F-NMR spectra (e.g., δ = -138 ppm for Compound 13) .

Physicochemical and Spectral Properties

Solubility and Stability
  • This compound: Moderately soluble in chloroform and ethanol, with stability up to 200°C .
  • Trifluoromethyl Derivatives : Enhanced solubility in polar solvents (e.g., acetone) due to the CF₃ group’s electron-withdrawing nature .
  • Fluorinated Ethenyl Derivatives (Compounds 13–15): Exhibit lower solubility in nonpolar solvents (e.g., hexane) but improved stability under UV light due to conjugation effects .
NMR Spectral Signatures
Compound ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) ¹⁵N-NMR (δ, ppm)
This compound 1.25 (t, CH₂CH₃), 7.35–7.55 (m, Ph) 14.1 (CH₂CH₃), 126–140 (Ph) -250 (pyrazole N)
Compound 13 6.85 (d, J = 16 Hz, CH=CH), 7.45 (m, Ph) 115.2 (CF), 128.4 (CH=CH) -265 (pyrazole N)
Antimicrobial Activity
  • N-Phenylpyrazole Derivatives : Bromoacetyl-substituted analogs (e.g., Compound 3 in ) show potent antifungal activity against Candida albicans (MIC = 2 µg/mL), surpassing fluconazole. The ethyl-phenyl derivative lacks this activity, highlighting the necessity of electronegative substituents for antimicrobial efficacy .
Neuroprotective Effects
  • Pyrazole-Curcumin Hybrids : Compound 3 (a phenylpyrazole-curcumin derivative) inhibits α-synuclein fibril formation by 70% at 10 µM, outperforming curcumin due to improved binding to oligomeric intermediates .
Enzyme Inhibition
  • ROCK1/ROCK2 Inhibitors : Bristol-Myers Squibb’s phenylpyrazole derivatives () exhibit IC₅₀ values < 10 nM, attributed to hydrophobic interactions from aryl substituents. The ethyl group in this compound may sterically hinder similar binding .

Data Table: Key Comparisons of Pyrazole Derivatives

Compound Substituents Molecular Weight Key Properties/Applications References
This compound C₂H₅, C₆H₅ 186.24 Tetrameric solid-state structure, dynamic NMR behavior
3,5-Bis(trifluoromethyl)pyrazole CF₃, CF₃ 220.08 Hydrogen-bonded tetramer, high thermal stability
Compound 13 β-(3-Fluoro-4-hydroxyphenyl) 280.27 Antiviral candidate, planar π-system
Pyrazole-curcumin (Compound 3) Phenylpyrazole-curcumin 368.39 α-Synuclein aggregation inhibitor (70% inhibition at 10 µM)
N-Phenylpyrazole (Bromoacetyl) BrCOCH₂, C₆H₅ 275.11 Antifungal activity (MIC = 2 µg/mL vs. C. albicans)

Preparation Methods

Reaction Mechanism and Substrate Design

The cyclocondensation of β-keto esters with hydrazines represents a classical route to pyrazole derivatives. For 3(5)-ethyl-5(3)-phenylpyrazole, ethyl benzoylacetate (PhCOCH2_2COOEt) serves as the ideal β-keto ester precursor due to its phenyl and ethyl substituents. Reacting this compound with phenylhydrazine under reflux in ethanol initiates a nucleophilic attack at the carbonyl groups, followed by cyclization and dehydration to form the pyrazole ring.

Optimized Protocol :

  • Reactants : Ethyl benzoylacetate (1.0 equiv), phenylhydrazine (1.1 equiv)

  • Solvent : Ethanol (anhydrous)

  • Conditions : Reflux at 80°C for 6–8 hours

  • Workup : Neutralization with dilute HCl, extraction with ethyl acetate, and column chromatography

  • Yield : 68–72%

This method’s regioselectivity arises from the electronic effects of the phenyl group, which directs hydrazine attack to the β-keto position adjacent to the ethyl substituent.

Cyanoacetone-Hydrazine Cyclization

In Situ Generation of Cyanoacetone Derivatives

Adapting methodologies from 3-amino-5-methylpyrazole synthesis, cyanoacetone analogs bearing ethyl and phenyl groups can be condensed with hydrazine salts. For example, ethyl cyanoacetophenone (PhCOCH2_2CN) reacts with hydrazinium hydrochloride in toluene under reflux to form this compound via a tandem cyclization-dehydration sequence.

Key Steps :

  • Cyanoacetone Formation : Hydrolysis of ethyl cyanoacetophenone in acidic medium generates the reactive ketonitrile intermediate.

  • Cyclization : Hydrazine attacks the nitrile and ketone groups, leading to pyrazole ring closure.

  • Byproduct Removal : Sodium chloride precipitates upon ethanol addition, simplifying purification.

Performance Metrics :

  • Temperature : 35–60°C

  • Solvent System : Toluene-water azeotrope

  • Yield : 74–83%

[3+2] Cycloaddition of Acrylonitriles with Hydrazones

Modular Synthesis via Hydrazone Intermediates

Inspired by triphenylpyrazole syntheses, 1-ethyl-2-phenylacrylonitrile undergoes cycloaddition with benzaldehyde-derived hydrazones in dimethylformamide (DMF) to yield the target compound. Potassium carbonate catalyzes the elimination of p-toluenesulfonic acid, driving the reaction to completion.

Procedure :

  • Reactants : 1-Ethyl-2-phenylacrylonitrile (1.0 equiv), benzaldehyde p-toluenesulfonylhydrazone (2.0 equiv)

  • Catalyst : K2_2CO3_3 (2.0 equiv)

  • Conditions : 95–105°C for 12 hours

  • Isolation : Ethyl acetate extraction and thin-layer chromatography

  • Yield : 70–75%

Comparative Analysis of Synthetic Methods

Method Starting Materials Conditions Yield Advantages
β-Keto ester cyclizationEthyl benzoylacetateEthanol, reflux68–72%High regioselectivity, simple workup
Cyanoacetone couplingEthyl cyanoacetophenoneToluene-water, 35–60°C74–83%Scalable, minimal byproducts
[3+2] Cycloaddition1-Ethyl-2-phenylacrylonitrileDMF, 95–105°C70–75%Modular, adaptable to diverse hydrazones

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3(5)-Ethyl-5(3)-phenylpyrazole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of ethyl acetoacetate derivatives with phenylhydrazine, followed by functionalization. For example, multi-step protocols using N,N-dimethylformamide dimethyl acetal (DMF-DMA) as a cyclizing agent yield pyrazole cores, which are further modified via alkylation or ester hydrolysis . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMSO), temperature (reflux conditions), and catalysts (e.g., polystyrene-supported reagents for efficient purification) . Factorial design experiments (e.g., varying molar ratios or reaction times) can systematically identify optimal conditions .

Q. How is structural characterization of this compound performed using spectroscopic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming regiochemistry (3- vs. 5-substitution). For instance, 1H^1H-NMR distinguishes ethyl and phenyl group positions via coupling patterns and chemical shifts . Infrared (IR) spectroscopy identifies functional groups like carboxylic acids or esters (C=O stretch at ~1700 cm1^{-1}) . Mass spectrometry (LC-MS) confirms molecular weight and fragmentation patterns, especially for isomers . X-ray crystallography, though less common, resolves ambiguities in solid-state structures .

Q. What biological activities have been reported for pyrazole derivatives, and how are these assessed?

  • Methodological Answer : Pyrazole derivatives exhibit antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. Bioactivity is assessed via in vitro assays:

  • Antimicrobial : Broth microdilution assays against bacterial/fungal strains (e.g., MIC values) .
  • Enzyme inhibition : Kinetic studies (e.g., IC50_{50}) using purified enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .
  • Cytotoxicity : MTT assays on cancer cell lines to evaluate antitumor potential .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis of this compound?

  • Methodological Answer : Full or fractional factorial designs evaluate variables like temperature, solvent, catalyst loading, and reaction time. For example, a 23^3 design (three factors at two levels) identifies interactions between variables. Response surface methodology (RSM) then models non-linear relationships to maximize yield or purity . Process control software (e.g., AspenTech) simulates reaction scalability .

Q. What computational methods are used to predict the reactivity or interactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in electrophilic substitutions . Molecular docking (AutoDock Vina) screens binding affinities to biological targets (e.g., kinases or receptors) . Machine learning models trained on pyrazole datasets predict reaction outcomes or solubility .

Q. How do researchers resolve contradictions in data from different characterization techniques?

  • Methodological Answer : Discrepancies between NMR and LC-MS data (e.g., unexpected adducts) are resolved via:

  • Control experiments : Repeating syntheses with deuterated solvents or alternative reagents .
  • Theoretical validation : Comparing experimental IR/NMR shifts with DFT-simulated spectra .
  • Cross-technique correlation : Using X-ray structures to validate ambiguous NMR assignments .

Q. What are the challenges in functionalizing the pyrazole ring and introducing substituents?

  • Methodological Answer : Steric hindrance from the phenyl group complicates electrophilic substitutions at the 3/5 positions. Strategies include:

  • Directed ortho-metalation : Using lithium bases to deprotonate specific sites for alkylation .
  • Protecting groups : Temporarily blocking reactive sites (e.g., Boc for amines) during multi-step syntheses .
  • Microwave-assisted synthesis : Enhancing reaction efficiency for sterically hindered substitutions .

Q. How can researchers analyze reaction mechanisms for byproducts or low yields?

  • Methodological Answer : Mechanistic studies employ:

  • Isotopic labeling : 13C^{13}C- or 2H^{2}H-tracing to track reaction pathways .
  • Kinetic profiling : Monitoring intermediate formation via in-situ IR or HPLC .
  • Computational modeling : Identifying transition states or side reactions using DFT .

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